ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. This structure integrates a pyrimidine ring fused with a thiazine moiety, substituted at the 6-position with a 4-fluorophenyl group, an 8-methyl group, and an ethyl ester at the 7-position.
Properties
IUPAC Name |
ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)8-9-24-17)15(14)11-4-6-12(18)7-5-11/h4-7,15H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEPOBYUJRMTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)CCS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The compound features a complex structure that includes a pyrimido-thiazine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group and the ethyl carboxylate moiety contributes to its lipophilicity and potential interaction with biological targets.
Molecular Formula
- Molecular Formula : C16H16FN3O3S
- Molecular Weight : 353.38 g/mol
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimido-thiazines exhibit significant antimicrobial properties. Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo compounds have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of DNA synthesis and induction of apoptosis.
Case Study: In Vitro Cytotoxicity
A study assessed the cytotoxicity of ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 20.5 |
| A549 (lung cancer) | 18.3 |
The results indicate a promising therapeutic potential in treating specific cancers, warranting further investigation.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly.
Experimental Findings
In a controlled study using a carrageenan-induced paw edema model in rats:
- Group treated with the compound : showed a reduction in paw swelling by approximately 50% compared to the control group.
- Mechanism : The anti-inflammatory effect is hypothesized to be mediated through the inhibition of cyclooxygenase (COX) enzymes.
The biological activities of ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo can be attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The structural features allow intercalation into DNA, disrupting replication.
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Apoptosis Induction : Triggers apoptotic pathways in cancer cells through caspase activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several pyrimido-thiazine and pyrimido-oxazine derivatives. Below is a systematic comparison based on substituents, synthetic routes, and functional properties:
Table 1: Structural and Functional Comparison
Key Observations
Fluorophenyl vs.
Allyl esters () and nitro-substituted analogs () often require stepwise condensation and nucleophilic displacement, suggesting similar pathways for the target compound’s synthesis .
Pharmacological Potential: Pyrimido-thiazine derivatives with 4-fluorophenyl groups (e.g., ) are structurally analogous to bioactive molecules targeting enzymes or receptors, though specific data for the target compound are unavailable . The triazine-dione derivative () demonstrates the importance of fused heterocycles in hydrogen-bonding interactions, a feature relevant to drug design .
Critical Analysis of Structural Variations
- Ester vs. Cyano Groups: The ethyl ester in the target compound may improve solubility relative to the cyano group in the oxazine analog, which could enhance bioavailability .
- Position of Fluorine : The 4-fluorophenyl substituent in the target compound versus the 3-fluorophenyl in the allyl ester analog () may lead to differences in aromatic stacking or dipole interactions .
- Ring Saturation: The dihydro-thiazine ring in the target compound (vs.
Preparation Methods
Chemical Properties and Structure
Before delving into preparation methods, it is important to understand the chemical characteristics of the target compound. Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate is a heterocyclic compound with the molecular formula C₁₇H₁₇FN₂O₃S and a molecular weight of 348.39 g/mol. The compound features a fused ring system comprising pyrimidine and thiazine moieties, with specific substituents including:
- A 4-fluorophenyl group at the 6-position
- A methyl group at the 8-position
- An ethyl carboxylate group at the 7-position
- An oxo group at the 4-position
The compound has reported physical properties including:
Traditional Synthesis Approaches
One-Pot Three-Component Reaction Method
One of the most efficient approaches for synthesizing pyrimido[2,1-b]thiazine derivatives involves a one-pot three-component reaction methodology. This approach offers significant advantages in terms of atom economy, reduced purification steps, and overall synthetic efficiency.
Three-Component Reaction Using Isocyanides
This method involves the reaction between:
- An isocyanide
- Dialkyl acetylenedicarboxylate (specifically ethyl acetylenedicarboxylate)
- 2-amino-4H-1,3-thiazin-4-one derivatives
The general procedure can be described as follows:
A solution of isocyanide (typically tert-butyl isocyanide or cyclohexyl isocyanide) in dry dichloromethane is slowly added to ethyl acetylenedicarboxylate in dry dichloromethane at 0°C under inert argon atmosphere. The solution is allowed to stir for approximately 0.5 hours. Subsequently, the appropriate 2-amino-4H-1,3-thiazin-4-one derivative (in this case, with a 4-fluorophenyl substituent) in dry dichloromethane is slowly added to the solution and stirred at room temperature under argon for 6-24 hours. After completion, the solvent is removed under vacuum, and the residue is purified by silica gel column chromatography using hexane-ethyl acetate as eluent.
This reaction proceeds via formation of a zwitterionic intermediate, which then undergoes further reaction with the 2-amino-4H-1,3-thiazin-4-one derivative. The mechanism involves:
- Initial nucleophilic attack of the isocyanide on the electron-deficient alkyne
- Formation of a reactive zwitterionic species
- Reaction with the 2-amino-4H-1,3-thiazin-4-one derivative
- Intramolecular cyclization to form the pyrimido[2,1-b]thiazine ring system
This method typically provides yields ranging from 76-85% of the desired products, with reaction times varying from 6-24 hours depending on the specific substituents.
Effect of Solvent and Reaction Conditions
The choice of solvent plays a crucial role in the success of this reaction. When dichloromethane is used as the solvent, good yields of the target compounds are obtained. However, when green solvents such as ethanol and isopropanol are employed, lower yields are observed. This suggests that the polarity and coordinating abilities of the solvent significantly influence the reaction pathway and efficiency.
Synthesis from Tetrahydro-pyrimidine Intermediates
An alternative approach involves the synthesis of 1,2,3,4-tetrahydro-2-pyrimidinethione-5-carboxylic acid derivatives as key intermediates, followed by their conversion to the desired pyrimido[2,1-b]thiazine derivatives. This method is based on the Hungarian patent HU203878B.
Synthesis of Tetrahydro-pyrimidine Intermediates
The first step involves the preparation of tetrahydro-pyrimidine derivatives through a one-pot three-component reaction of an aldehyde (in this case, 4-fluorobenzaldehyde), a β-ketoester (ethyl acetoacetate), and thiourea.
The general procedure is as follows:
4-Fluorobenzaldehyde, thiourea, and ethyl acetoacetate are combined in an appropriate solvent (typically 15% hydrochloric acid in isopropyl alcohol) and reacted at room temperature for 12-35 hours. The reaction mixture is then cooled, filtered, and the precipitate is washed with isopropyl alcohol and dried to obtain ethyl 4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydro-2-pyrimidinethione-5-carboxylate.
Conversion to Pyrimido[2,1-b]thiazine Derivatives
The tetrahydro-pyrimidine intermediate is then converted to the desired pyrimido[2,1-b]thiazine derivative by reaction with a 1,3-dihalogenated propane (typically 1,3-dibromopropane).
A typical procedure involves:
Combining the tetrahydro-pyrimidine intermediate with 1,3-dibromopropane in the presence of potassium carbonate and a catalytic amount of potassium iodide in a mixture of acetone and dimethylformamide. The reaction mixture is heated at reflux for approximately 32 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is evaporated. The residue is crystallized from water, filtered, and dried to obtain ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate.
This method typically provides yields of around 80% for the final cyclization step.
Yield Comparison Table for Different Synthetic Methods
*Yield for the intermediate formation; overall yield would be the product of both steps
Green Synthesis Approaches
In recent years, there has been increasing interest in developing more environmentally friendly methods for the synthesis of heterocyclic compounds, including pyrimido[2,1-b]thiazine derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to the synthesis of various thiazine derivatives, offering advantages such as shorter reaction times, higher yields, and reduced solvent usage.
For the synthesis of pyrimido[2,1-b]thiazine derivatives, microwave-assisted procedures typically involve:
- Combining the appropriate 4-fluorobenzaldehyde, ethyl acetoacetate, and thiourea in a minimal amount of solvent or under solvent-free conditions
- Subjecting the mixture to microwave irradiation at controlled power for 5-15 minutes
- After cooling, the reaction mixture is treated with a suitable solvent for crystallization
- The tetrahydro-pyrimidine intermediate is then cyclized using 1,3-dibromopropane under microwave conditions
This approach can significantly reduce reaction times from hours to minutes while maintaining or improving yields.
Ultrasonic-Assisted Synthesis
Ultrasonic irradiation provides another green approach to the synthesis of heterocyclic compounds, including thiazine derivatives.
The ultrasonic-assisted synthesis typically involves:
- Placing the reaction mixture (4-fluorobenzaldehyde, ethyl acetoacetate, and thiourea) in an ultrasonic bath
- Sonication at room temperature or slightly elevated temperatures for 30-60 minutes
- Isolation and purification of the tetrahydro-pyrimidine intermediate
- Cyclization to the pyrimido[2,1-b]thiazine derivative using similar conditions
Ultrasonic irradiation can facilitate the reaction by creating localized high temperatures and pressures through cavitation, which can enhance reactivity and reduce reaction times.
Purification and Characterization
Purification Methods
The purification of ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate typically involves:
- Column chromatography on silica gel using hexane-ethyl acetate mixtures as eluents
- Recrystallization from appropriate solvents, such as isopropanol/hexane mixtures
- In some cases, precipitation from concentrated solutions by addition of non-polar solvents
Characterization Data
The compound can be characterized using various analytical techniques:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ¹H NMR typically shows characteristic signals for:
- Ethyl group (triplet for -CH₃ and quartet for -CH₂- at approximately δ 1.2-1.4 and 4.0-4.3 ppm)
- Methyl group at the 8-position (singlet at approximately δ 2.0-2.5 ppm)
- Aromatic protons of the 4-fluorophenyl group (multiplets in the region δ 6.8-7.5 ppm)
- Methylene protons of the thiazine ring (multiplets in the region δ 2.0-3.5 ppm)
Infrared (IR) Spectroscopy :
- Characteristic absorption bands for:
- C=O stretching of the ester group (approximately 1700-1750 cm⁻¹)
- C=O stretching of the amide group (approximately 1650-1690 cm⁻¹)
- C-F stretching (approximately 1000-1400 cm⁻¹)
Mass Spectrometry :
- Molecular ion peak at m/z 348.39 corresponding to the molecular formula C₁₇H₁₇FN₂O₃S
- Characteristic fragmentation patterns include loss of the ethoxy group and cleavage of the thiazine ring
Comparative Analysis of Preparation Methods
Efficiency Comparison
When comparing the various methods for synthesizing ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate, several factors must be considered:
Yield : The one-pot three-component reaction using isocyanides typically provides higher yields (76-85%) compared to the two-step approach via tetrahydro-pyrimidine intermediates (effective overall yield of approximately 40% based on multiplication of individual step yields).
Reaction Time : The three-component reaction generally requires shorter overall reaction times (6-24 hours) compared to the two-step approach (44-67 hours total).
Complexity : The one-pot method offers advantages in terms of operational simplicity, as it involves fewer isolation and purification steps.
Starting Materials : The tetrahydro-pyrimidine intermediate approach utilizes more readily available and generally less expensive starting materials (aldehydes, β-ketoesters, and thiourea) compared to the isocyanide method.
Scale-Up Considerations
When considering scale-up for larger production:
The tetrahydro-pyrimidine intermediate approach may be more suitable for scale-up due to the use of more stable and less hazardous reagents.
The one-pot isocyanide method, while efficient, may present challenges related to the handling of isocyanides on a larger scale due to their toxicity and sensitivity.
Green synthesis approaches such as microwave and ultrasonic irradiation may face limitations in scale-up due to equipment constraints and heat/mass transfer issues in larger reaction volumes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, refluxing intermediates (e.g., 6-amino derivatives) with ethyl cyanoacetate in dioxane for 6 hours under anhydrous conditions yields the pyrimidothiazine core . Optimization involves adjusting solvent polarity (e.g., ethanol vs. dioxane), stoichiometry of reactants, and temperature gradients. Monitoring via TLC and recrystallization in ethanol improves purity .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used, with data processed via SHELX (e.g., SHELXL for refinement). Displacement ellipsoids and hydrogen bonding are visualized using ORTEP for Windows, ensuring 30% probability levels for anisotropic displacement parameters . WinGX integrates SHELX workflows for symmetry checks and CIF generation .
Q. What spectroscopic techniques are critical for characterizing its molecular structure?
- Methodological Answer :
- NMR : H/C NMR in DMSO-d identifies substituents (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–2.1 ppm) .
- FT-IR : Peaks at 1700–1750 cm confirm carbonyl groups (4-oxo, ester) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How do substituents (e.g., 4-fluorophenyl, methyl) influence the compound’s bioactivity and binding interactions?
- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives synthesized via substituent variation. For example:
- The 4-fluorophenyl group enhances lipophilicity and π-π stacking with aromatic residues in target proteins .
- Methyl groups at position 8 reduce steric hindrance, improving binding to hydrophobic pockets (e.g., in enzyme active sites) .
- Computational docking (AutoDock Vina) paired with MD simulations assesses binding free energies and stability .
Q. How can hydrogen bonding patterns in the crystal lattice explain discrepancies in solubility or stability data?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) classifies hydrogen bonds (e.g., N–H···O, C–H···F) into motifs like or . Stronger intermolecular bonds (e.g., N–H···O with d ≈ 2.8 Å) correlate with lower solubility in polar solvents . Variable-temperature XRD identifies thermal stability thresholds linked to lattice energy .
Q. What strategies resolve contradictions in reported pharmacological activities (e.g., cytotoxicity vs. antimicrobial efficacy)?
- Methodological Answer :
- Bioassay Reproducibility : Standardize cell lines (e.g., HepG2 for cytotoxicity) and MIC protocols (CLSI guidelines for antimicrobial tests) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain off-target effects .
- Epistatic Analysis : Compare transcriptomic responses (RNA-seq) in treated vs. untreated models to isolate mechanism-specific pathways .
Q. How can computational methods predict tautomeric or conformational equilibria in solution?
- Methodological Answer :
- DFT Calculations : Gaussian 09 optimizes tautomers (e.g., 4-oxo vs. enol forms) using B3LYP/6-31G(d). Gibbs free energy differences < 2 kcal/mol suggest equilibrium coexistence .
- NMR Titration : Variable-temperature H NMR in DMSO-d/CDCl mixtures monitors chemical shift changes, confirming dynamic equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
